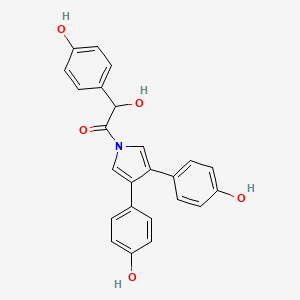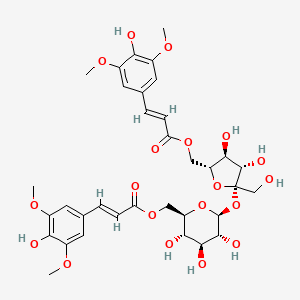
6,6'-Di-O-sinapoylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Di-O-sinapoylsucrose: is a naturally occurring compound found in certain plants, particularly in the species Cynanchum amplexicaule . It is a sucrose ester, where two sinapoyl groups are esterified to the hydroxyl groups at the 6 and 6’ positions of the sucrose molecule. This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di-O-sinapoylsucrose typically involves the esterification of sinapic acid with sucrose under alkaline conditions . The reaction can be carried out in a laboratory setting using chemical synthesis methods. The general procedure includes dissolving sinapic acid and sucrose in a suitable solvent, such as dichloromethane or ethyl acetate, and adding a base like sodium hydroxide to catalyze the esterification reaction .
Industrial Production Methods: Industrial synthesis would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Di-O-sinapoylsucrose can undergo various chemical reactions, including:
Oxidation: The sinapoyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the sinapoyl groups can be reduced to form dihydro derivatives.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release sinapic acid and sucrose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products:
Oxidation: Oxidized sinapoyl derivatives.
Reduction: Dihydro derivatives of sinapoyl groups.
Substitution: Sinapic acid and sucrose.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification reactions and the behavior of sucrose esters.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory effects, which may have therapeutic potential in treating inflammatory diseases.
Industry: Potential use as a natural antioxidant in food and cosmetic products
Wirkmechanismus
The biological effects of 6,6’-Di-O-sinapoylsucrose are primarily attributed to its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .
Vergleich Mit ähnlichen Verbindungen
3’,6-O-di-sinapoylsucrose (DISS): Another sucrose ester with similar antioxidant properties.
Other Sucrose Esters: Various sucrose esters with different acyl groups, such as feruloyl or caffeoyl esters, which also exhibit antioxidant and anti-inflammatory activities.
Uniqueness: 6,6’-Di-O-sinapoylsucrose is unique due to the specific positioning of the sinapoyl groups on the sucrose molecule, which may influence its biological activity and stability. Its dual sinapoyl groups provide enhanced antioxidant properties compared to other sucrose esters with single acyl groups .
Eigenschaften
Molekularformel |
C34H42O19 |
|---|---|
Molekulargewicht |
754.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
SWQXZNQYKZIRJS-MGQMONGZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


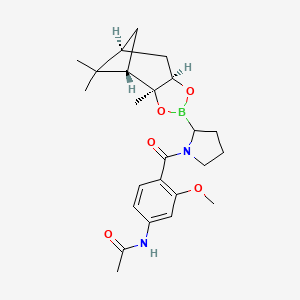
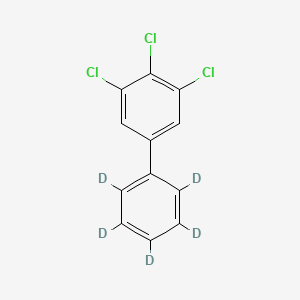
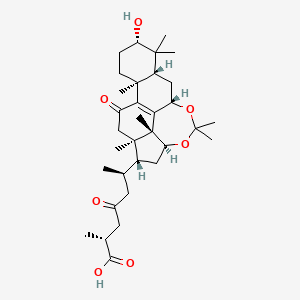

![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)

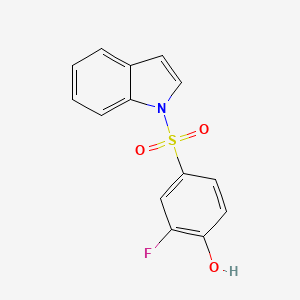
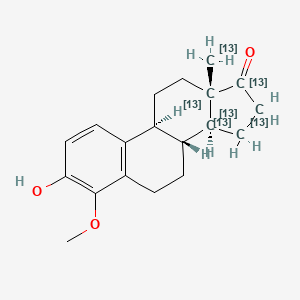
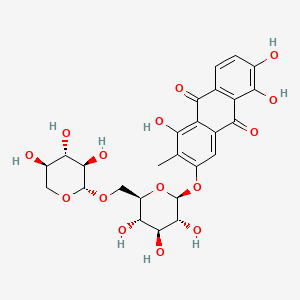
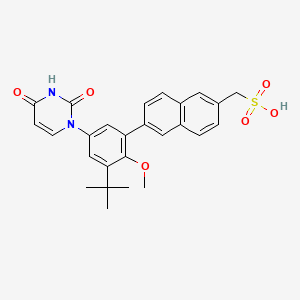
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
